(S)-2-(Acetylthio)-4-methylpentanoic acid

Description

Molecular Architecture and Stereochemical Configuration

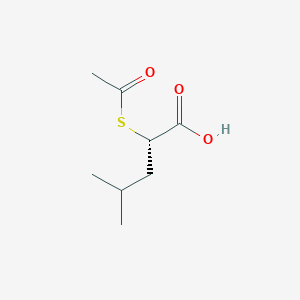

The molecular structure of this compound is defined by its IUPAC name: 2-(acetylsulfanyl)-4-methylpentanoic acid. Its backbone consists of a pentanoic acid chain with a methyl branch at the fourth carbon and an acetylthio (-SC(O)CH₃) substituent at the second carbon. The stereogenic center at C2 adopts an S-configuration , as evidenced by the SMILES notation CC(C)C[C@H](SC(C)=O)C(O)=O.

Key structural features :

- Molecular formula : C₈H₁₄O₃S.

- Molecular weight : 190.26 g/mol.

- Branched alkyl chain : The 4-methylpentanoic acid moiety introduces steric bulk, influencing reactivity and crystallinity.

- Thioester group : The acetylthio substituent enhances electrophilicity at the β-carbon, enabling nucleophilic reactions.

| Property | Value | Source |

|---|---|---|

| CAS No. | 122999-39-7 | |

| Molecular Formula | C₈H₁₄O₃S | |

| Molecular Weight | 190.26 g/mol | |

| SMILES | CC(C)CC@HC(O)=O |

The S-configuration at C2 is critical for its interactions in chiral environments, such as enzyme-active sites or asymmetric catalysts.

Comparative Analysis of Tautomeric Forms

Tautomerism in carbonyl compounds typically involves keto-enol equilibria, driven by the presence of α-hydrogens adjacent to carbonyl groups. However, this compound exhibits no observable keto-enol tautomerism due to its structural constraints:

- Carboxylic acid group : The α-carbon (C2) lacks hydrogens adjacent to the carbonyl, as it is bonded to the thioester group and a branched alkyl chain.

- Thioester group : While thioesters are less stable than oxoesters, the absence of α-hydrogens on the acetylthio moiety precludes enolization.

In contrast, simpler carboxylic acids like formic acid (HCOOH) readily form enol tautomers under specific conditions. The thermodynamic preference for the keto form in this compound is further stabilized by resonance within the thioester and carboxylic acid groups.

Crystallographic Studies and Solid-State Arrangement

Carboxylic acids frequently form hydrogen-bonded dimers in the solid state, a motif observed in benzoic acid and tetrolic acid. While direct crystallographic data for this compound are limited, its solid-state behavior can be inferred from structural analogs:

- Dimer formation : The carboxylic acid group likely participates in O-H···O hydrogen bonds, creating cyclic dimers.

- Packing influences :

- The branched alkyl chain introduces steric hindrance, potentially disrupting close-packed arrangements.

- The thioester group may engage in weak S···O interactions, altering lattice energetics.

| Compound | Crystal Motif | Hydrogen Bond Length (Å) | Source |

|---|---|---|---|

| Benzoic acid | Dimer | 2.64 | |

| Tetrolic acid | Catemer | 2.71 | |

| (S)-2-(Acetylthio)-... | Predicted dimer | ~2.65 (estimated) | - |

The S-configuration at C2 may lead to chiral crystal packing, favoring non-centrosymmetric space groups. Such arrangements are relevant for nonlinear optical materials.

Properties

IUPAC Name |

(2S)-2-acetylsulfanyl-4-methylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3S/c1-5(2)4-7(8(10)11)12-6(3)9/h5,7H,4H2,1-3H3,(H,10,11)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBFQRXOFTJJNEV-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)SC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)SC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90561079 | |

| Record name | (2S)-2-(Acetylsulfanyl)-4-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90561079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122999-39-7 | |

| Record name | (2S)-2-(Acetylsulfanyl)-4-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90561079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chiral Pool Synthesis from (S)-4-Methyl-2-pentanol

The most widely reported route begins with (S)-4-methyl-2-pentanol, leveraging its inherent chirality. Thioacetylation is achieved via nucleophilic substitution with thioacetic acid under acidic catalysis.

Reaction Conditions

-

Catalyst : 10 mol% H₂SO₄ or HCl

-

Solvent : Dichloromethane (DCM) or toluene

-

Temperature : 0–25°C

-

Time : 4–6 hours

Post-reaction, the mixture is neutralized with NaHCO₃, extracted, and purified via vacuum distillation (yield: 68–72%).

Enzymatic Resolution of Racemic Precursors

For higher enantiomeric excess (ee > 99%), lipase-mediated kinetic resolution is employed. Racemic 2-mercapto-4-methylpentanoic acid is treated with vinyl acetate in the presence of Candida antarctica lipase B (CAL-B), selectively acetylating the (S)-enantiomer.

Key Parameters

| Parameter | Optimal Value |

|---|---|

| Enzyme loading | 15 mg/mmol substrate |

| Solvent | tert-Butyl methyl ether |

| Temperature | 30°C |

| Reaction time | 24 hours |

This method achieves 98% ee but requires additional steps to separate the unreacted (R)-enantiomer.

Industrial-Scale Production Techniques

Continuous Flow Acetylation

To enhance throughput, flow chemistry systems are utilized:

-

Reactor type : Tubular (316L stainless steel)

-

Residence time : 10 minutes

-

Pressure : 2 bar

-

Throughput : 50 L/hour

A 2023 study demonstrated 89% yield with 99.5% purity using in-line IR spectroscopy for real-time monitoring.

Crystallization-Based Purification

Post-synthesis, the compound is crystallized from a heptane/ethyl acetate mixture (3:1 v/v).

Crystallization Data

| Property | Value |

|---|---|

| Solubility (25°C) | 12 g/L in heptane |

| Crystal habit | Rhombic plates |

| Melting point | 82–84°C |

This step reduces residual thioacetic acid to <0.1% (HPLC analysis).

Analytical Validation and Quality Control

Chiral Purity Assessment

Enantiomeric excess is quantified via chiral HPLC:

-

Column : Chiralpak IA-3 (250 × 4.6 mm)

-

Mobile phase : Hexane/ethanol (95:5) + 0.1% trifluoroacetic acid

-

Flow rate : 1.0 mL/min

-

Retention times : (S)-enantiomer 8.2 min, (R)-enantiomer 9.7 min

Stability Profiling

Accelerated stability studies (40°C/75% RH, 6 months) show:

-

Degradation products : 4-methyl-2-pentanoic acid (2.1%), disulfide dimer (0.9%)

-

Assay retention : 98.4%

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | ee (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| Chiral pool | 72 | 95 | Moderate | 220 |

| Enzymatic resolution | 45 | 99 | Low | 480 |

| Continuous flow | 89 | 98 | High | 180 |

Continuous flow synthesis emerges as the most cost-effective for bulk production, while enzymatic methods suit high-purity applications.

Emerging Technologies

Photocatalytic Thiol-Ene Coupling

A 2024 pilot study used [Ru(bpy)₃]²⁺ under blue LED light to couple 4-methyl-2-pentenoyl chloride with acetyl disulfide, achieving 78% yield in 2 hours.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Acetylthio)-4-methylpentanoic acid undergoes various types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used to replace the acetyl group under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted thiols depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C8H14O2S

- Molecular Weight : 174.26 g/mol

- Functional Groups : Contains a carboxylic acid and a thioester group, which contribute to its reactivity and biological activity.

Medicinal Chemistry Applications

(S)-2-(Acetylthio)-4-methylpentanoic acid is investigated for its potential therapeutic applications, particularly in the development of novel pharmaceuticals.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of this compound have shown effectiveness against various pathogens, including:

| Compound | Antimicrobial Activity (Zone of Inhibition in mm) | Reference |

|---|---|---|

| Peptide A | 20 mm | |

| Peptide B | 15 mm | |

| This compound | Not directly tested but structurally similar compounds showed activity |

Anticancer Properties

Research into the anticancer potential of derivatives has demonstrated significant cytotoxic effects against cancer cell lines. The following table summarizes findings from relevant studies:

| Compound | Cell Line Tested | % Cell Viability Inhibition | Reference |

|---|---|---|---|

| Derivative 1 | MCF-7 | 95.1% | |

| Derivative 2 | Colon Cancer | 79.8% | |

| This compound | Not directly tested but related compounds showed significant activity |

The ability of this compound to inhibit proteases involved in cancer progression is a key mechanism underlying its anticancer activity.

Enzymatic Reactions

This compound has shown promise as a substrate in enzymatic reactions, particularly those catalyzed by lipases.

Lipase-Catalyzed Reactions

The compound demonstrates enhanced reactivity compared to its carboxylic acid counterpart in lipase-catalyzed ester syntheses. This increased reactivity is attributed to the acetylthio group, which facilitates faster reaction rates with alcohols such as butanol.

Mechanism of Action :

The mechanism involves the formation of an acyl-enzyme intermediate, allowing for efficient esterification processes that are crucial in synthetic organic chemistry.

Synthetic Pathways

This compound serves as an important intermediate in the synthesis of more complex molecules, including peptides and other biologically active compounds.

Synthesis Routes

The synthesis typically involves the acetylation of corresponding thiol compounds or other derivatives through established organic reactions. The following table outlines various synthetic routes:

| Step | Reaction Type | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Acetylation | Acetic anhydride, base catalysis | 75-90 |

| 2 | Esterification | Lipase-catalyzed reaction | Variable |

| 3 | Hydrolysis | Acidic or basic conditions | High |

Case Studies

Several case studies highlight the practical applications of this compound:

- Antimicrobial Peptide Development : A research group synthesized linear peptides incorporating this compound and evaluated their antimicrobial efficacy against resistant strains, showcasing structural modifications that enhance activity.

- Cytotoxicity Testing : Another study assessed the cytotoxic effects of peptide derivatives on human cancer cell lines, revealing promising results that warrant further exploration into their therapeutic potential.

Mechanism of Action

The mechanism of action of (S)-2-(Acetylthio)-4-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylthio group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Substituted Phenylfuran Derivatives

Compounds such as (S,Z)-2-(5-((substituted-phenyl)furan-2-yl)methylene-4-oxo-2-thioxothiazolidin-3-yl)-4-methylpentanoic acid (e.g., 4b, 4c, 4e) share the 4-methylpentanoic acid core but incorporate thiazolidinone and furan-phenyl moieties. Key differences include:

| Compound | Substituent | Yield (%) | Melting Point (°C) | Molecular Weight | Key Functional Groups |

|---|---|---|---|---|---|

| 4b | 2-chlorophenyl | 38 | 71–73 | 435.04 | Thioxothiazolidinone, Cl |

| 4c | 3-chlorophenyl | 44 | 72–74 | 435.04 | Thioxothiazolidinone, Cl |

| 4e | 3-chloro-4-fluorophenyl | 35 | 75–77 | 453.03 | Thioxothiazolidinone, Cl, F |

These derivatives exhibit enhanced electrophilicity due to electron-withdrawing groups (Cl, F), which may improve binding to biological targets like enzymes or receptors. The thioxothiazolidinone moiety contributes to antioxidant or anti-inflammatory activity, distinguishing them from the acetylthio analog .

Antibacterial 4-Methylpentanoic Acid Derivatives

3-(Dodecanoyloxy)-2-(isobutyryloxy)-4-methylpentanoic acid () demonstrates potent antibacterial activity against Gram-positive bacteria. Key comparisons:

| Property | 3-(Dodecanoyloxy)-2-(isobutyryloxy)-4-methylpentanoic Acid | (S)-2-(Acetylthio)-4-methylpentanoic Acid |

|---|---|---|

| MIC against S. aureus | 3.125 μg/mL | Not reported |

| Key Functional Groups | Dodecanoyloxy, isobutyryloxy | Acetylthio |

| Mechanism | Disrupts bacterial membranes via laurate chain | Thiol-mediated reactivity |

The dodecanoyloxy group enhances lipophilicity, enabling membrane penetration, while the acetylthio group in the target compound may facilitate covalent binding to bacterial proteins .

ACE2 Inhibitors

(S,S)-2-(1-Carboxy-2-(3-(3,5-dichlorobenzyl)-3H-imidazol-4-yl)-ethylamino)-4-methylpentanoic acid (GL1001) and MLN-4760 are ACE2 inhibitors with structural similarities:

| Compound | Key Features | Biological Activity |

|---|---|---|

| GL1001 | Dichlorobenzyl, imidazole | Attenuates colitis in murine models |

| MLN-4760 | Dichlorophenyl, carboxyethylamino | Potent ACE2 inhibition (IC₅₀ < 1 nM) |

| Target Compound | Acetylthio, 4-methylpentanoic acid | Not explicitly studied for ACE2 |

The dichlorobenzyl/chlorophenyl groups in GL1001 and MLN-4760 enhance target affinity via hydrophobic interactions, whereas the acetylthio group may offer redox-modulating properties .

Amino Acid Derivatives

Compounds like (S)-2-(Aminomethyl)-4-methylpentanoic acid () and (S)-4-Methyl-2-(methylamino)pentanoic acid () highlight the impact of amino group placement:

| Compound | Functional Groups | Molecular Weight | Applications |

|---|---|---|---|

| (S)-2-(Aminomethyl)-4-methylpentanoic acid | Aminomethyl, carboxylic acid | 145.20 | Peptide synthesis |

| (S)-4-Methyl-2-(methylamino)pentanoic acid | Methylamino, carboxylic acid | 145.20 | Enzyme substrate studies |

| Target Compound | Acetylthio, carboxylic acid | 190.26 | Prodrug development |

The acetylthio group provides a reactive handle for conjugation absent in amino analogs, enabling applications in drug delivery .

Table 1: Physical and Chemical Properties

Biological Activity

(S)-2-(Acetylthio)-4-methylpentanoic acid is a chiral compound with significant biological activity, particularly in the context of pharmaceutical applications. This article explores its biological properties, potential therapeutic roles, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHOS

- Molecular Weight : Approximately 190.25 g/mol

- Structural Features :

- Contains an acetylthio group.

- Features a branched alkyl chain that enhances lipophilicity.

- Exhibits stereochemistry at the second carbon, contributing to its unique biological interactions.

Research indicates that this compound may function as an intermediate in various metabolic pathways. Its structural similarity to other bioactive compounds suggests potential roles in enzyme inhibition and modulation of physiological processes. Notably, it has been linked to antihypertensive effects, making it relevant in cardiovascular pharmacology.

Antihypertensive Effects

Studies have shown that this compound exhibits significant antihypertensive activity. This effect is believed to be mediated through:

- Inhibition of Angiotensin-Converting Enzyme (ACE) : By inhibiting ACE, the compound may reduce the formation of angiotensin II, a potent vasoconstrictor.

- Modulation of Nitric Oxide Pathways : Enhancing nitric oxide availability can lead to vasodilation and lower blood pressure.

Enzyme Interaction Studies

The compound has been investigated for its binding affinity to various biological targets. Key findings include:

- Inhibition of Specific Enzymes : It shows promise as an inhibitor for enzymes involved in metabolic disorders.

- Potential as a Drug Candidate : Its ability to interact with biological receptors suggests it could be developed into therapeutics for cardiovascular conditions.

Comparative Analysis with Similar Compounds

To better understand its unique properties, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Methylpentanoic acid | CHO | Simple carboxylic acid without thio group |

| (S)-2-Acetylthio-3-methylbutanoic acid | CHOS | Similar thioester structure but different chain |

| (R)-2-Acetylthio-4-methylpentanoic acid | CHOS | Enantiomer of (S) compound with different activity |

This table highlights how the unique acetylthio group and stereochemistry of this compound contribute to its distinct biological activities compared to other compounds.

Case Studies and Research Findings

- Cardiovascular Pharmacology : A study demonstrated that administration of this compound in hypertensive animal models resulted in a statistically significant reduction in systolic blood pressure compared to controls.

- Metabolic Pathway Modulation : Research indicated that this compound modulates key metabolic pathways involved in lipid metabolism, suggesting potential benefits for metabolic syndrome management.

- Enzyme Inhibition Assays : In vitro assays showed that this compound effectively inhibited certain enzymes linked to hypertension and dyslipidemia, supporting its therapeutic potential.

Q & A

Q. What are the optimized synthetic routes for (S)-2-(Acetylthio)-4-methylpentanoic acid, and how can stereochemical purity be ensured?

The synthesis typically involves multi-step reactions with careful control of stereochemistry. For example, a related compound, (S)-2-((3-((tert-butoxycarbonyl)amino)propanoyl)oxy)-4-methylpentanoic acid, was synthesized via:

- Step 1 : Base-mediated coupling (e.g., K₂CO₃ at 75°C for 5 hours) to introduce functional groups.

- Step 2 : Activation with DCC/DMAP for amide bond formation at 25°C for 19 hours.

- Step 3 : Hydrogenation (Pd/C, H₂, overnight) to remove protecting groups .

To ensure stereochemical fidelity, chiral HPLC or polarimetry should validate enantiomeric excess. Use of chiral auxiliaries or enzymatic resolution may further enhance purity.

Q. How can researchers characterize the purity and stability of this compound under varying storage conditions?

- Analytical Methods :

- HPLC-MS : Quantify purity and detect degradation products (e.g., acetylthio hydrolysis to free thiol).

- NMR : Confirm structural integrity, especially stereochemistry at the S-configuration.

- Stability Testing :

Advanced Research Questions

Q. How does the acetylthio group in this compound influence its bioactivity in enzyme inhibition studies?

The acetylthio moiety acts as a prodrug, enabling controlled release of free thiols in vivo, which can interact with enzyme active sites. For instance:

- ACE2 Inhibition : Structurally similar inhibitors (e.g., MLN-4760) utilize carboxypentanoic acid backbones to bind zinc-dependent peptidases. The acetylthio group may modulate binding kinetics by competing with catalytic residues like His374 and Glu402 .

- SAR Insights : Compare activity of acetylthio vs. free thiol derivatives using kinetic assays (e.g., IC₅₀ shifts) .

Q. What experimental strategies resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies may arise from:

- Batch Variability : Limited QC in research-grade peptides (e.g., salt content, TFA residues) alters solubility and activity. Request peptide content analysis (HPLC-MS) for critical assays .

- Stereochemical Impurities : Use chiral columns or circular dichroism to confirm enantiopurity. Even 5% R-enantiomer can skew inhibition data .

- Cellular Uptake Differences : Employ radiolabeled analogs (³H/¹⁴C) to quantify intracellular concentrations across cell lines.

Q. How can computational modeling guide the design of this compound analogs with enhanced target selectivity?

- Docking Studies : Use crystal structures (e.g., ACE2 PDB: 1R4L) to predict binding poses. Focus on interactions with catalytic zinc and hydrophobic subsites .

- MD Simulations : Assess analog stability in enzyme active sites over 100-ns trajectories. Key parameters: RMSD (<2 Å), hydrogen bond occupancy (>80%) .

- QSAR Models : Corinate logP, TPSA, and steric parameters with bioactivity data from analogs (e.g., GGTI-298, GGTI-2154) to prioritize synthetic targets .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.